4-(4-Chlorophenyl)-4-hydroxycyclohexanone

Description

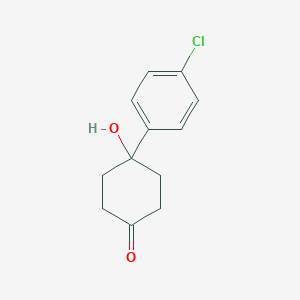

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMZPTVFMJNMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449695 | |

| Record name | 4-(4-CHLOROPHENYL)-4-HYDROXYCYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36716-71-9 | |

| Record name | 4-(4-CHLOROPHENYL)-4-HYDROXYCYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Structural Characterization of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone (CAS No. 36716-71-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational spectroscopic principles with practical, field-proven insights for the structural elucidation and quality control of this important chemical intermediate. While a complete set of experimentally-derived spectra for this specific molecule is not consistently available in peer-reviewed literature, this guide establishes a robust, theoretically-grounded framework for its characterization. All data presented herein is a synthesis of predicted values, analysis of analogous structures, and established spectroscopic theory to provide a reliable reference for laboratory work.

Introduction and Molecular Overview

This compound is a versatile chemical building block utilized in organic synthesis and medicinal chemistry research.[1] Its structure, featuring a cyclohexanone ring with both a hydroxyl group and a 4-chlorophenyl substituent at the C4 position, makes it a valuable scaffold for creating more complex molecular architectures, notably in the preclinical study of compounds with potential analgesic properties.[1]

Accurate and comprehensive characterization is paramount for ensuring the identity, purity, and stability of this compound in any research or development setting. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide details the expected spectral data and provides validated protocols for its acquisition and interpretation.

Compound Properties:

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 36716-71-9 | [2][3][4] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [2][3][4] |

| Molecular Weight | 224.68 g/mol | [3][4] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 133-135 °C | [1][3] |

| Solubility | Soluble in Chloroform, Methanol |[1][3] |

Below is the chemical structure of the molecule.

Sources

1H NMR and 13C NMR analysis of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone

In the landscape of drug development and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of innovation. This compound is a versatile chemical intermediate featuring a stereocenter and multiple functional groups, making it a valuable scaffold in medicinal chemistry.[1][2][3] Its molecular framework, comprising a substituted aromatic ring and a functionalized cyclohexanone core, presents a rich analytical challenge perfectly suited for Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As senior application scientists, our focus extends beyond mere data reporting; we delve into the causal reasoning behind spectral patterns, offering insights grounded in fundamental principles of chemical structure and magnetic resonance. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently apply these techniques for unambiguous structural elucidation.

Sources

mass spectrometry fragmentation of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key intermediate in medicinal chemistry.[1] As drug development professionals increasingly rely on mass spectrometry for rapid and accurate structural elucidation, a deep understanding of fragmentation patterns is paramount. This document delineates the predicted fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. By leveraging established principles of ion chemistry, we will explore the characteristic cleavages of the cyclohexanone ring, the influence of the tertiary alcohol, and the signature of the chlorophenyl moiety. This guide is designed to serve as a practical resource for researchers, enabling them to interpret mass spectra with confidence, troubleshoot analytical methods, and accelerate their research and development workflows.

The Analyte: this compound

Understanding the analyte's structure is the foundation for predicting its fragmentation. This compound is a multifaceted molecule featuring three key structural components that dictate its behavior in a mass spectrometer: a cyclohexanone ring, a tertiary alcohol, and a 4-chlorophenyl group.

Chemical Properties:

-

Structure:

The presence of the chlorine atom is a critical feature, as it will produce a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion and any chlorine-containing fragments, providing a powerful diagnostic tool for spectral interpretation.[5][6]

Principles of Mass Spectrometric Fragmentation

The choice of ionization technique fundamentally determines the type and extent of fragmentation observed.

-

Electron Ionization (EI): A hard ionization technique where the analyte is bombarded with high-energy electrons (~70 eV).[7] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting spectrum is a molecular fingerprint, rich in structural information, though the molecular ion may be weak or absent for labile compounds.[7][8]

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules.[8][9] ESI generates protonated molecules, [M+H]⁺, with minimal initial fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).[8][10]

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Under EI conditions, this compound is expected to undergo several predictable fragmentation reactions. The initial event is the removal of an electron to form the molecular ion radical cation (M•⁺) at m/z 224/226.

Primary Fragmentation Mechanisms

-

Loss of Water (Dehydration): Tertiary alcohols are highly prone to dehydration.[11] The loss of a neutral water molecule (H₂O, 18 Da) from the molecular ion is anticipated to be a highly favorable pathway, yielding a prominent ion at m/z 206/208 .[1]

-

Alpha-Cleavage: As a ketone, the molecule will undergo α-cleavage, which involves the breaking of a C-C bond adjacent to the carbonyl group.[12][13] This process is driven by the formation of a stable acylium ion or a resonance-stabilized radical. For cyclic ketones, this initial cleavage leads to a ring-opened radical cation, which then undergoes further reactions.[12][14]

-

Cyclohexanone Ring Fragmentation: A characteristic fragmentation pathway for cyclohexanone and its derivatives involves a sequence initiated by α-cleavage, followed by a hydrogen transfer and a second cleavage, typically resulting in a fragment at m/z 55 .[12][14] While substitutions on the ring will alter the final fragment mass, analogous pathways are expected.

-

Cleavage at C4: The bond between the quaternary carbon (C4) and the chlorophenyl ring can cleave. This can lead to the formation of a stable chlorophenyl cation at m/z 111/113 or its corresponding radical.

Visualizing EI Fragmentation

The following diagram illustrates the major predicted fragmentation pathways for this compound under Electron Ionization.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Major EI Fragments

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Fragmentation Pathway |

| 224/226 | [C₁₂H₁₃ClO₂]•⁺ | Molecular Ion (M•⁺) |

| 206/208 | [C₁₂H₁₁ClO]•⁺ | Loss of H₂O (Dehydration) |

| 111/113 | [C₆H₄Cl]⁺ | Cleavage of C4-Aryl bond |

| 113 | [C₆H₉O₂]• | Loss of chlorophenyl radical |

| 55 | [C₃H₃O]⁺ | Characteristic cyclohexanone ring cleavage |

Predicted Fragmentation Pathways under Tandem Mass Spectrometry (ESI-MS/MS)

In ESI, the molecule is gently ionized, primarily forming the protonated species [M+H]⁺ at m/z 225/227 . This ion is then isolated and fragmented via CID to reveal structural details.

Collision-Induced Dissociation (CID) of [M+H]⁺

The protonated molecule has low internal energy, so fragmentation is directed by the most labile bonds and the formation of stable neutral losses.[8]

-

Dominant Loss of Water: The most facile and expected fragmentation is the neutral loss of water (18 Da) from the protonated tertiary alcohol. This will produce a highly abundant product ion at m/z 207/209 . This is often the base peak in the MS/MS spectrum of such compounds.[10]

-

Subsequent Loss of Carbon Monoxide: The m/z 207/209 ion, which now contains a cyclohexene ring, can subsequently lose carbon monoxide (CO, 28 Da). This is a common fragmentation for cyclic ketones and would result in a product ion at m/z 179/181 .[10]

Visualizing ESI-MS/MS Fragmentation

The following diagram illustrates the sequential fragmentation anticipated in an ESI-MS/MS experiment.

Caption: Predicted ESI-MS/MS fragmentation cascade for protonated this compound.

Summary of Major ESI-MS/MS Fragments

| Precursor m/z (³⁵Cl/³⁷Cl) | Product m/z (³⁵Cl/³⁷Cl) | Neutral Loss | Fragmentation Pathway |

| 225/227 | 207/209 | H₂O (18 Da) | Dehydration of protonated molecule |

| 207/209 | 179/181 | CO (28 Da) | Loss of carbon monoxide |

Experimental Protocols

To acquire the data discussed, rigorous and well-defined analytical methods are necessary. The following protocols provide a validated starting point for analysis.

Gas Chromatography-Mass Spectrometry (GC-EI-MS) Method

This protocol is designed for the analysis of the analyte under electron ionization conditions.

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 10 µg/mL.

-

Transfer the final solution to a 2 mL GC vial.

-

-

GC Parameters:

-

Injector: Splitless, 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-350

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) Method

This protocol is tailored for soft ionization and subsequent fragmentation analysis.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol.

-

Dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.

-

Transfer to an LC vial.

-

-

LC Parameters:

-

Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Scan Mode: Product Ion Scan

-

Precursor Ions: m/z 225.1 and 227.1

-

Collision Gas: Argon

-

Collision Energy: 15-25 eV (optimize for best fragmentation)

-

Conclusion

The mass spectrometric fragmentation of this compound is highly predictable and driven by the dominant functional groups within its structure. Under EI, fragmentation is extensive, with key pathways including dehydration and characteristic cleavages of the ketone and chlorophenyl moieties. Under ESI-MS/MS, fragmentation is controlled and initiated by a facile loss of water from the protonated molecule, followed by subsequent losses. By understanding these distinct fragmentation patterns, researchers can confidently identify this molecule in complex matrices, confirm its structure in synthetic schemes, and utilize mass spectrometry as a powerful tool in the drug development pipeline.

References

-

ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of... | Download Scientific Diagram. [Link]

-

PubChem. This compound | C12H13ClO2 | CID 10955227. [Link]

-

ResearchGate. (PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

ResearchGate. GC–Mass spectrum of cyclohexanone with its molecular ion peak at 98 amu. [Link]

-

National Institute of Standards and Technology. Cyclohexanone - NIST WebBook. [Link]

-

Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

-

PubChem. 4-Hydroxycyclohexanone | C6H10O2 | CID 543706. [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

-

PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

YouTube. Mass Spectrometry of Alcohols. [Link]

-

Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

-

Thieme. The Main Fragmentation Reactions of Organic Compounds. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H13ClO2 | CID 10955227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. GCMS Section 6.11.2 [people.whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 4-(4-Chlorophenyl)-4-hydroxycyclohexanone: Synthesis, Characterization, and Structural Analysis

This technical guide provides a comprehensive overview of 4-(4-chlorophenyl)-4-hydroxycyclohexanone, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, and a theoretical examination of its structural features. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical applicability.

Introduction and Significance

This compound is a versatile organic compound featuring a cyclohexanone scaffold substituted with a 4-chlorophenyl and a hydroxyl group at the C4 position.[1] Its molecular formula is C12H13ClO2, and it has a molecular weight of 224.68 g/mol .[2] This compound serves as a valuable building block in the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of the cyclohexanone ring is a common motif in many bioactive natural products and synthetic drugs. The 4-chlorophenyl substituent significantly influences the molecule's lipophilicity, which can modulate its pharmacokinetic and pharmacodynamic properties.[1] Notably, this scaffold is of considerable interest in preclinical studies for the development of compounds with potential analgesic properties.[1]

Physicochemical Properties

This compound is typically a white to off-white solid with a melting point in the range of 133-135 °C.[1][3] It is soluble in organic solvents such as chloroform and methanol.[1][3] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 36716-71-9 | [1][2][3][4][5][6] |

| Molecular Formula | C12H13ClO2 | [1][2][3][4][5][6] |

| Molecular Weight | 224.68 g/mol | [1][2] |

| Melting Point | 133-135 °C | [1][3] |

| Appearance | White to off-white solid | [1][4] |

| Solubility | Soluble in chloroform and methanol | [1][3] |

| IUPAC Name | 4-(4-chlorophenyl)-4-hydroxycyclohexan-1-one | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established reaction pathways. A common and robust method involves a multi-step sequence starting with a Grignard reaction, followed by oxidation. This approach ensures the precise installation of the aryl and hydroxyl groups at the C4 position of the cyclohexanone ring.

Synthetic Pathway Overview

A prevalent synthetic route is a two-step process, as illustrated in the workflow diagram below. This pathway begins with the nucleophilic addition of a Grignard reagent to a protected cyclohexanone, followed by deprotection and oxidation.

Figure 1: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established chemical transformations.

Step 1: Synthesis of 4-(4-chlorophenyl)cyclohexane-1,4-diol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 4-hydroxycyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF).[7][8][9]

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4-chlorophenylmagnesium bromide (1.1-1.2 eq) in THF dropwise via the dropping funnel over 30-60 minutes. The Grignard reagent attacks the carbonyl carbon of the cyclohexanone.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 4-(4-chlorophenyl)cyclohexane-1,4-diol. This intermediate may be used in the next step without further purification.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the crude 4-(4-chlorophenyl)cyclohexane-1,4-diol from the previous step in a suitable solvent such as acetic acid.

-

Oxidation: Add a solution of sodium hypochlorite (NaClO) in a controlled manner.[1] This selectively oxidizes the secondary alcohol to a ketone while leaving the tertiary alcohol intact. Other oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) can also be used, though yields may vary.[1]

-

Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to destroy any excess oxidant.

-

Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for both the aromatic and aliphatic protons.[1]

-

Aromatic Region: The 4-chlorophenyl group will exhibit a symmetrical AA'BB' spin system, appearing as a pair of doublets in the aromatic region, typically between δ 7.0-7.5 ppm.[1]

-

Aliphatic Region: The protons of the cyclohexanone ring will appear as complex multiplets in the upfield region.

-

Hydroxyl Proton: A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which is dependent on concentration and solvent.

Theoretical Crystal Structure and Intermolecular Interactions

While an experimentally determined crystal structure for this specific compound is not publicly available, its solid-state conformation and packing can be predicted based on fundamental principles of stereochemistry and intermolecular forces.

Conformation: The cyclohexanone ring is expected to adopt a stable chair conformation to minimize steric and torsional strain.[1] The bulky 4-chlorophenyl group will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. The hydroxyl group will be in an axial position.

Intermolecular Interactions: The molecular structure contains functional groups capable of forming significant intermolecular interactions, which will govern the crystal packing.

Figure 2: Potential intermolecular interactions influencing the crystal structure.

-

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. It is highly probable that strong intermolecular O-H···O=C hydrogen bonds are formed, leading to the assembly of molecules into chains or more complex networks that stabilize the crystal lattice.[1]

-

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with a nucleophilic atom like the carbonyl oxygen of a neighboring molecule (C-Cl···O).[1] The presence and geometry of these interactions would play a role in the overall supramolecular architecture. A comprehensive crystallographic analysis would be required to confirm these interactions.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. This guide has provided a detailed overview of its synthesis, physicochemical properties, and expected spectroscopic and structural features. The synthetic protocols described offer a reliable means for its preparation, and the theoretical structural analysis provides a foundation for understanding its solid-state behavior. Further research, including single-crystal X-ray diffraction studies, would be invaluable for definitively elucidating its three-dimensional structure and intermolecular interactions, which could further aid in the rational design of new therapeutic agents based on this versatile scaffold.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Bai, X.-H., Xing, Y., & Liu, S.-J. (2021). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(6), 1237-1239. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic.... Retrieved from [Link]

-

ChemSynthesis. (2025). 4-hydroxycyclohexanone. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 36716-71-9 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 36716-71-9 [chemicalbook.com]

- 7. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chemsynthesis.com [chemsynthesis.com]

physical and chemical properties of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone, a versatile intermediate in medicinal chemistry and organic synthesis. The unique structural amalgamation of a cyclohexanone ring, a tertiary alcohol, and a 4-chlorophenyl group makes this compound a valuable scaffold for the development of novel therapeutic agents. This document delves into its synthesis, characterization, and potential applications, offering insights grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 36716-71-9, is a white to off-white solid.[1][2] Its molecular structure is characterized by a cyclohexane-1-one ring substituted at the 4-position with both a hydroxyl group and a 4-chlorophenyl group.

Diagram of the Molecular Structure of this compound.

Caption: 2D structure of this compound.

The presence of the chlorophenyl group significantly influences the molecule's lipophilicity, a key factor in its potential interactions with biological targets.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36716-71-9 | [1][3][4] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [1][3][4] |

| Molecular Weight | 224.68 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 133-135 °C | [2] |

| Solubility | Soluble in chloroform and methanol | [2] |

| Topological Polar Surface Area | 37.3 Ų | [1][5] |

| XLogP3 | 1.7 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [1][5] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry pathways. The choice of method often depends on the desired scale, available starting materials, and safety considerations. Two common and effective routes are detailed below.

Synthesis via Grignard Reaction

This method involves the nucleophilic addition of a Grignard reagent, 4-chlorophenylmagnesium bromide, to a protected cyclohexanone derivative. The causality behind this choice lies in the reliability of Grignard reagents for forming carbon-carbon bonds.

Workflow for Grignard Synthesis.

Caption: Grignard synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of 4-chlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

-

Grignard Addition: The solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous diethyl ether is added dropwise to the cooled (0 °C) Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting ketal-protected intermediate is then dissolved in a mixture of acetone and hydrochloric acid to remove the ketal protecting group, yielding the final product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford a white to off-white solid.

Synthesis via Catalytic Hydrogenation and Oxidation

This alternative route begins with a different precursor and involves a selective hydrogenation step followed by oxidation. This pathway can be advantageous if the starting materials are more readily available or if milder reaction conditions are preferred.

Workflow for Hydrogenation/Oxidation Synthesis.

Caption: Hydrogenation/Oxidation synthesis of the target compound.

Step-by-Step Methodology:

-

Reduction of the Enone: 4-(4-Chlorophenyl)cyclohex-3-en-1-one is reduced to the corresponding allylic alcohol, 4-(4-chlorophenyl)cyclohex-3-en-1-ol, using a mild reducing agent such as sodium borohydride in methanol at low temperature.

-

Catalytic Hydrogenation: The resulting allylic alcohol is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond. This is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.

-

Oxidation: The secondary alcohol, 4-(4-chlorophenyl)cyclohexan-1-ol, is oxidized to the corresponding ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) in dichloromethane or a Swern oxidation using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine.

-

Purification: The final product is purified by column chromatography on silica gel followed by recrystallization.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three key functional groups: the ketone, the tertiary alcohol, and the chlorophenyl ring.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack and can undergo a variety of reactions, including reduction to the corresponding diol, formation of imines and enamines, and Wittig reactions. The alpha-protons to the ketone are acidic and can be removed by a base to form an enolate, which can then participate in aldol condensations or alkylation reactions.

-

Tertiary Alcohol: The tertiary hydroxyl group is relatively stable and resistant to oxidation under mild conditions.[6] However, under acidic conditions, it can be protonated and eliminated to form a carbocation, which can then lead to the formation of an alkene.

-

Chlorophenyl Ring: The aromatic ring is relatively inert to the reactions involving the cyclohexanone moiety. The chlorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution, though such reactions are unlikely to be performed on this substrate without protection of the other functional groups.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 (d, 2H, Ar-H), δ ~7.2 (d, 2H, Ar-H), δ ~2.5-2.2 (m, 4H, CH₂ adjacent to C=O), δ ~2.0-1.8 (m, 4H, other CH₂), δ ~1.9 (s, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~210 (C=O), δ ~145 (Ar-C), δ ~133 (Ar-C-Cl), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~72 (C-OH), δ ~38 (CH₂), δ ~34 (CH₂) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1710 (C=O stretch), ~1600, 1490 (Ar C=C stretch), ~830 (para-disubstituted benzene C-H bend) |

| Mass Spectrometry (EI) | m/z 224/226 (M⁺, chlorine isotope pattern), fragments corresponding to loss of H₂O, C₆H₄Cl, and other characteristic cleavages. |

Disclaimer: The spectral data presented in Table 2 are predicted values and should be used for guidance only. Experimental verification is required for definitive structural confirmation.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists. The cyclohexanone core is a common motif in many biologically active molecules. The presence of the hydroxyl group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Notably, the structurally similar 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have demonstrated significant analgesic and hypotensive activities in preclinical studies. This suggests that derivatives of this compound could also possess valuable pharmacological properties, making it a promising starting point for the design and synthesis of novel therapeutic agents targeting a range of biological pathways.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Hazards: While specific toxicity data for this compound is limited, it should be handled with care. The general hazards associated with ketones include potential irritation to the skin, eyes, and respiratory tract.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and multiple functional groups offer numerous possibilities for the creation of more complex molecules with desired biological activities. This guide provides a foundational understanding of its properties and synthesis, intended to support researchers and drug development professionals in their scientific endeavors. Further investigation into its pharmacological profile and the exploration of its derivatives are warranted to fully unlock its therapeutic potential.

References

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 36716-71-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C12H13ClO2 | CID 10955227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]

- 7. louisville.edu [louisville.edu]

An In-depth Technical Guide to the Solubility of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone in Organic Solvents

Introduction

4-(4-Chlorophenyl)-4-hydroxycyclohexanone is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring a cyclohexanone ring, a hydroxyl group, and a 4-chlorophenyl substituent, makes it a valuable precursor for the development of novel compounds, including those with potential analgesic properties. A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures.[1][2] This guide provides a comprehensive overview of the solubility characteristics of this compound, delves into the underlying physicochemical principles governing its solubility, and presents a standardized protocol for its empirical determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential to comprehending its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃ClO₂ | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 224.68 g/mol | [1][2][3][4][5][6][7][8] |

| Appearance | White to off-white solid | [1][3][11] |

| Melting Point | 133-135 °C | [1][6] |

| Hydrogen Bond Donor Count | 1 | [4][7] |

| Hydrogen Bond Acceptor Count | 2 | [3][4][7] |

| Topological Polar Surface Area | 37.3 Ų | [3][4][7] |

| XLogP3-AA (Lipophilicity) | 1.7 | [4][7] |

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another, is a key concept in predicting solubility.[4]

Caption: 2D representation of this compound.

The key structural features influencing the solubility of this compound are:

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly contributes to its solubility in polar protic solvents like alcohols.

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

-

Chlorophenyl Group (-C₆H₄Cl): This aromatic ring with a chlorine substituent is largely nonpolar and lipophilic. The presence of this group contributes to its solubility in nonpolar or moderately polar solvents.

-

Cyclohexane Ring: The saturated hydrocarbon ring is nonpolar and contributes to the overall lipophilicity of the molecule.

The interplay between the polar hydroxyl and ketone functionalities and the nonpolar chlorophenyl and cyclohexyl moieties results in a molecule with a balanced polarity. This allows for solubility in a range of organic solvents.

Qualitative Solubility Profile

| Solvent Class | Solvent | Solubility | Reference(s) |

| Polar Protic | Methanol | Soluble | [1][2][6] |

| Halogenated | Chloroform | Soluble | [1][2][6][11] |

| Dichloromethane | Soluble | [11] | |

| Polar Aprotic | Acetone | Soluble | [11] |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | [12] | |

| Dimethylformamide (DMF) | Expected to be soluble |

Theoretical Solubility in Other Organic Solvents:

-

Ethanol: Given its solubility in methanol, it is highly probable that the compound is also soluble in ethanol due to similar polar protic characteristics.

-

Ethyl Acetate: As a moderately polar solvent, ethyl acetate is likely to be a reasonably good solvent for this compound.

-

Acetonitrile: This polar aprotic solvent should be capable of dissolving the compound due to dipole-dipole interactions.

-

Toluene: As a nonpolar aromatic solvent, toluene may exhibit some solvating power due to the presence of the chlorophenyl group, though high solubility is not expected.

-

Hexane: Due to the significant polarity imparted by the hydroxyl and ketone groups, the compound is expected to have low solubility in nonpolar aliphatic solvents like hexane.

Caption: Factors influencing the solubility of the target compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following standardized shake-flask method is recommended. This protocol is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[13]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Solvent: Add a known volume of the selected organic solvent to a series of vials. It is advisable to perform the experiment in triplicate for each solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Caption: Standardized shake-flask method workflow.

Conclusion

This compound exhibits good solubility in polar organic solvents such as methanol, chloroform, dichloromethane, and acetone. This solubility is a direct consequence of its molecular structure, which contains both polar (hydroxyl, ketone) and nonpolar (chlorophenyl, cyclohexyl) moieties. While quantitative data is sparse in the public domain, the provided experimental protocol offers a reliable method for researchers to determine precise solubility values in a wide range of organic solvents. A comprehensive understanding of its solubility is critical for optimizing reaction conditions, developing effective purification strategies, and advancing its application in pharmaceutical research and development.

References

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved January 12, 2026, from [Link]

-

This compound | C12H13ClO2 | CID 10955227 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

4-(4-Chlorophenyl)-4-hydroxycyclohexanone_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd. Retrieved January 12, 2026, from [Link]

-

Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved January 12, 2026, from [Link]

-

solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]

-

This compound | C12H13ClO2 | CID 10955227 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. This compound CAS#: 36716-71-9 [chemicalbook.com]

- 7. This compound | C12H13ClO2 | CID 10955227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | 36716-71-9 [chemicalbook.com]

- 11. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

discovery and first synthesis of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone

An In-depth Technical Guide to the Discovery and Foundational Synthesis of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone

Abstract

This compound (CAS: 36716-71-9) is a pivotal chemical intermediate recognized for its utility as a versatile scaffold in medicinal chemistry and advanced organic synthesis.[1] This guide provides an in-depth analysis of the compound's foundational synthesis, postulating the most logical initial route via the Grignard reaction—a cornerstone of carbon-carbon bond formation. We will dissect the strategic rationale behind this pathway, provide a detailed, field-proven experimental protocol, and explore the underlying reaction mechanisms. The document also summarizes alternative synthetic strategies and key physicochemical data, offering a comprehensive resource for researchers, chemists, and drug development professionals dedicated to leveraging this valuable molecular architecture.

Introduction: A Scaffold of Therapeutic Potential

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount. This compound represents one such scaffold, integrating a cyclohexanone ring—a prevalent motif in numerous bioactive natural products—with a 4-chlorophenyl group and a tertiary hydroxyl function at the C4 position.[1] This unique arrangement of functional groups provides multiple reaction sites for chemical modification, enabling the exploration of vast chemical space.

The significance of this compound is underscored by its role as a key intermediate in the synthesis of molecules with potential analgesic properties, making its core structure a subject of intense interest in preclinical pain management studies.[1] The 4-chlorophenyl substituent critically influences the molecule's lipophilicity, a key parameter governing its interaction with biological targets.[1] Furthermore, derivatives built upon this core have been investigated for other pharmacological activities, including antibacterial effects, demonstrating the scaffold's broad utility.[2]

This guide focuses on the logical first synthesis of this compound, providing the fundamental knowledge required to produce and manipulate this important building block.

The Foundational Synthesis: Grignard-Mediated Aryl Addition

While the precise "discovery" publication of a non-patented intermediate can be diffuse, the most chemically robust and logical "first synthesis" relies on the Grignard reaction. This powerful organometallic reaction allows for the direct formation of a carbon-carbon bond between an aryl group and a ketone, a strategy that is both efficient and well-established.

Strategic Rationale & Causality

The choice of a Grignard-based synthesis is deliberate and grounded in fundamental organic chemistry principles:

-

Expertise: The Grignard reagent, in this case, 4-chlorophenylmagnesium bromide, acts as a potent nucleophile (a carbanion equivalent).[3] The target carbonyl carbon on the cyclohexanone ring is electrophilic. This inherent polarity provides a strong thermodynamic driving force for the reaction.

-

Control & Selectivity: To construct the target molecule, the aryl group must add specifically to the C4 carbonyl. Starting with a precursor like 1,4-cyclohexanedione would lead to a mixture of products. Therefore, a more strategic approach involves using a protected version of the ketone, such as 1,4-cyclohexanedione monoethylene ketal. The ketal group "protects" one carbonyl, leaving the other free to react with the Grignard reagent. The subsequent acidic workup serves the dual purpose of protonating the newly formed alkoxide and hydrolyzing the ketal to reveal the ketone, a concept known as "orthogonal protection-deprotection."

-

Trustworthiness: This synthetic pathway is self-validating. The formation of the tertiary alcohol upon Grignard addition and the regeneration of the ketone from the ketal are predictable and high-yielding transformations, ensuring the reliable formation of the desired product architecture.

Overall Synthetic Workflow

The synthesis can be visualized as a three-part process: preparation of the organometallic nucleophile, the key C-C bond-forming addition, and the final workup to yield the target molecule.

Caption: A three-stage workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. All appropriate safety precautions must be taken.

Part A: Preparation of 4-Chlorophenylmagnesium Bromide

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

-

Initiation: Add a small crystal of iodine and a few milliliters of a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous diethyl ether to the flask. Gentle heating may be required to initiate the reaction, evidenced by bubbling and the disappearance of the iodine color.

-

Addition: Once the reaction begins, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is used directly in the next step.

Part B & C: Nucleophilic Addition and Workup

-

Reaction Setup: In a separate flame-dried flask under nitrogen, dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 equivalent) in anhydrous diethyl ether.

-

Addition: Cool the ketal solution to 0 °C in an ice bath. Add the freshly prepared Grignard reagent solution dropwise via cannula or dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.

-

Deprotection & Isolation: Add 3M hydrochloric acid (HCl) and stir vigorously until the ketal is fully hydrolyzed (monitor by TLC). Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.[1][4]

Mechanistic Insights

The core of the synthesis is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the protected cyclohexanone.

Caption: The two-step mechanism of Grignard addition followed by acidic workup.

Alternative Synthetic Pathways

While the Grignard approach is foundational, other routes have been established for synthesizing this compound, typically involving the oxidation of a pre-formed alcohol precursor.[1]

-

Oxidation of 4-(4-chlorophenyl)cyclohexanol: This is a common final step in several multi-step syntheses.[1] The secondary alcohol can be efficiently oxidized to the target ketone using various reagents, with reported yields varying by method.[1]

-

Sodium Hypochlorite (NaClO): An effective and inexpensive method, providing the target ketone in high yield (87%) when performed in acetic acid.[1]

-

Jones Reagent (CrO₃/H₂SO₄): A classic but harsher chromium-based oxidant, yielding the product at 68%.[1]

-

Pyridinium Chlorochromate (PCC): A milder chromium-based reagent, providing a 72% yield.[1]

-

-

Oxidation of a Cyclohexene Intermediate: Another pathway involves creating a C=C double bond and then oxidizing it. For example, the oxidation of a 4-(4-chlorophenyl)cyclohexene derivative with potassium permanganate (KMnO₄) can introduce both the hydroxyl and ketone groups, yielding the final product.[1]

Physicochemical & Spectroscopic Data

A summary of the key properties of this compound is essential for its identification and use in further reactions.

| Property | Value | Reference(s) |

| CAS Number | 36716-71-9 | [1][4][5][6][7] |

| IUPAC Name | 4-(4-chlorophenyl)-4-hydroxycyclohexan-1-one | [1][5] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [1][4][5][6] |

| Molecular Weight | 224.68 g/mol | [1][5][6] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | 133-135 °C | [1][8] |

| Solubility | Soluble in Chloroform, Methanol | [1][8] |

Conclusion & Future Outlook

This compound is more than just a chemical compound; it is a gateway to novel molecular architectures with significant therapeutic potential. Understanding its foundational synthesis, particularly through the robust and logical Grignard pathway, is crucial for any researcher aiming to utilize it. The ability to reliably synthesize this intermediate allows for extensive structure-activity relationship (SAR) studies, where modifications to the phenyl ring, hydroxyl group, or ketone can be systematically explored to develop new classes of pharmaceuticals, from analgesics to antibacterial agents.[1][2] As drug development continues to demand innovative molecular starting points, the mastery of such foundational syntheses remains an indispensable skill in the modern chemist's toolkit.

References

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. [Link]

-

This compound | C12H13ClO2 | CID 10955227 - PubChem. [Link]

-

Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents - ResearchGate. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C12H13ClO2 | CID 10955227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 36716-71-9 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 36716-71-9 [chemicalbook.com]

The Strategic Role of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone in Modern Synthesis: A Technical Guide

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 4-(4-Chlorophenyl)-4-hydroxycyclohexanone stands out as a versatile and highly valuable building block. This technical guide provides an in-depth exploration of this key intermediate, detailing its synthesis, chemical properties, and, most critically, its application in the development of pharmacologically significant compounds. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven insights into its practical application.

Physicochemical Profile and Structural Significance

This compound, with a molecular formula of C12H13ClO2 and a molecular weight of 224.68 g/mol , is typically a white to off-white solid.[1] Its structure is characterized by a cyclohexanone ring featuring a hydroxyl group and a 4-chlorophenyl substituent on the same carbon atom. This unique arrangement of functional groups is the cornerstone of its synthetic utility. The chlorophenyl group imparts lipophilicity, influencing the pharmacokinetic properties of downstream compounds, while the hydroxyl and ketone moieties offer multiple avenues for chemical modification.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36716-71-9 | [2][3][4] |

| Molecular Formula | C12H13ClO2 | [1][2][3][4] |

| Molecular Weight | 224.68 g/mol | [1][3] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 133-135 °C | [1] |

| Solubility | Soluble in organic solvents like chloroform and methanol | [1] |

| IUPAC Name | 4-(4-chlorophenyl)-4-hydroxycyclohexan-1-one | [3] |

Synthetic Pathways to this compound

The efficient synthesis of this intermediate is crucial for its widespread application. Several reliable methods have been established, with the choice of route often depending on the availability of starting materials and desired scale.

Grignard Reaction Approach

A robust and frequently employed method involves the use of a Grignard reagent to introduce the 4-chlorophenyl group.[1] This multi-step pathway ensures the precise placement of the aryl substituent.

Workflow 1: Grignard-based Synthesis

Caption: Grignard reaction pathway for the synthesis of this compound.

The causality behind this experimental choice lies in the highly nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of cyclohexanone. The subsequent acid-catalyzed dehydration of the tertiary alcohol is a standard transformation, leading to the more stable alkene. The final oxidation step introduces the required hydroxyl and ketone functionalities.

Oxidation of Cyclohexanol Derivatives

An alternative and efficient pathway involves the oxidation of a pre-formed cyclohexanol derivative.[1] This route can offer high yields and selectivity.

Workflow 2: Oxidation-based Synthesis

Caption: Oxidation of 4-(4-chlorophenyl)cyclohexanol to the target ketone.

The choice of sodium hypochlorite in acetic acid is a well-established and cost-effective method for the oxidation of secondary alcohols to ketones, often providing high yields, as noted to be around 87%.[1] Other oxidizing agents such as Jones reagent or pyridinium chlorochromate (PCC) can also be employed.[1]

Role as a Key Intermediate in Drug Synthesis

The true value of this compound is realized in its role as a precursor to more complex and pharmacologically active molecules.

Synthesis of Analgesic Compounds

The core structure of this intermediate is of significant interest in the preclinical development of novel pain management therapies.[1] Its scaffold allows for the systematic modification and exploration of structure-activity relationships in the pursuit of potent and safe analgesics. For instance, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, synthesized from related precursors, have demonstrated significant analgesic activity.[5]

A Critical Precursor in the Synthesis of Ketamine and its Analogs

A noteworthy application of a structurally related hydroxy ketone intermediate is in the synthesis of ketamine, a widely used anesthetic and antidepressant.[6][7][8][9][10] While the direct precursor to ketamine is 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one, the synthetic principles are highly relevant and demonstrate the utility of this class of compounds.

Reaction Pathway: From Hydroxy Ketone to Ketamine

Caption: General pathway for the synthesis of ketamine from a hydroxy ketone intermediate.

This synthetic route involves the imination of the hydroxy ketone with methylamine, followed by a thermal rearrangement of the resulting imine to yield ketamine.[6][7][8] This transformation highlights the synthetic potential of the α-hydroxy ketone moiety.

Experimental Protocols

To ensure the practical applicability of this guide, detailed, self-validating protocols are provided below.

Protocol 1: Synthesis of 4-(4-chlorophenyl)cyclohexanol via Catalytic Hydrogenation

This protocol details the preparation of a key precursor for the oxidation-based synthesis of this compound.

Materials:

-

4-(4-chlorophenyl)-3-cyclohexen-1-ol

-

Palladium on carbon (Pd/C) catalyst

-

Methanol

-

Hydrogen gas (H2)

Procedure:

-

In a suitable reaction vessel, dissolve 4-(4-chlorophenyl)-3-cyclohexen-1-ol in methanol.

-

Add a catalytic amount of Pd/C to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere.

-

Stir the reaction mixture at 30–35°C under atmospheric pressure until the reaction is complete (monitor by TLC or GC).

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-(4-chlorophenyl)cyclohexanol. A typical yield for this selective hydrogenation is around 92%.[1]

Protocol 2: Oxidation of 4-(4-chlorophenyl)cyclohexanol to this compound

Materials:

-

4-(4-chlorophenyl)cyclohexanol

-

Sodium hypochlorite (NaClO) solution

-

Acetic acid

Procedure:

-

Dissolve 4-(4-chlorophenyl)cyclohexanol in acetic acid in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium hypochlorite solution to the cooled mixture while stirring.

-

Allow the reaction to proceed until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain this compound. This oxidation typically yields the final product in high purity with a yield of approximately 87%.[1]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of reactivity and utility. Its synthesis is achievable through multiple robust pathways, and its unique structural features make it an invaluable precursor in the development of novel therapeutics, particularly in the fields of analgesia and anesthetics. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this versatile molecule.

References

-

This compound | C12H13ClO2 | CID 10955227 - PubChem. [Link]

-

This compound suppliers and producers - BuyersGuideChem. [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route - SciSpace. [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

-

This compound - Benzene Compounds - Crysdot LLC. [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route - ResearchGate. [Link]

-

pharmacological role and different routes of synthesis of ketamine: a general anesthetic -a mini review - ResearchGate. [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route - Indian Academy of Sciences. [Link]

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. [Link]

-

A Process for (S)-Ketamine and (S)-Norketamine via Resolution Combined with Racemization - Sciencemadness.org. [Link]

-

Scheme of (R,S)-norketamine synthesis. Intermediates: (1)... - ResearchGate. [Link]

-

Expert Insights: The Synthesis and Applications of 4-Hydroxycyclohexanone. [Link]

-

The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic... - ResearchGate. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C12H13ClO2 | CID 10955227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]

- 7. Synthesis of ketamine from a nontoxic procedure: a new and efficient route | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

Methodological & Application

Synthesis of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone via Grignard Reaction: A Detailed Protocol and Application Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and reliable protocol for the synthesis of 4-(4-chlorophenyl)-4-hydroxycyclohexanone, a key intermediate in medicinal chemistry and drug development.[1] The synthesis is achieved through the strategic application of the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[2][3] By reacting 4-chlorophenylmagnesium bromide with a protected form of 1,4-cyclohexanedione, this protocol ensures high regioselectivity and yields a tertiary alcohol.[1][4] This guide offers a step-by-step methodology, from reagent preparation to final product purification, supplemented with mechanistic insights, safety protocols, troubleshooting advice, and data presentation to support researchers in achieving consistent and scalable results.

Introduction and Scientific Background

This compound is a valuable molecular scaffold in the synthesis of complex organic molecules, particularly in the exploration of novel therapeutics. Its structure, featuring a cyclohexanone ring substituted with both a hydroxyl group and a 4-chlorophenyl moiety, makes it a precursor for compounds with potential analgesic properties.[1] The cyclohexanone framework is a common motif in many bioactive natural products and synthetic drugs.[1]

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains a cornerstone of organic synthesis.[2] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[2][4] This process is exceptionally effective for creating secondary and tertiary alcohols from aldehydes and ketones, respectively.[5][6][7]

The synthesis of this compound presents a specific challenge: the presence of two carbonyl groups in the 1,4-cyclohexanedione starting material. To direct the Grignard reagent to attack only one carbonyl, a protection strategy is employed. By converting one ketone to a ketal, it is rendered inert to the nucleophilic attack, thus ensuring the desired 1,2-addition occurs at the unprotected carbonyl.[1][8] This application note details this selective and efficient synthetic route.

Reaction Mechanism and Workflow

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the protected ketone, followed by workup and deprotection.

-

Grignard Reagent Formation : 4-Chlorobromobenzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 4-chlorophenylmagnesium bromide.[1] The carbon-magnesium bond is highly polarized, rendering the aryl carbon strongly nucleophilic.[4]

-

Nucleophilic Addition : The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 1,4-cyclohexanedione monoethylene ketal. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[5]

-

Hydrolysis and Deprotection : An acidic workup first protonates the alkoxide to yield the tertiary alcohol.[4] The acidic conditions then hydrolyze the ethylene ketal protecting group, regenerating the second ketone functionality to yield the final product.[1]

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 | Must be dry and free of extensive oxide layer. |

| Iodine | 7553-56-2 | 253.81 | Catalytic | For activation of magnesium. |

| 4-Chlorobromobenzene | 106-39-8 | 191.45 | 1.0 | Ensure purity. |

| 1,4-Cyclohexanedione Monoethylene Ketal | 4746-97-8 | 156.18 | 1.0 | Starting ketone. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | Anhydrous, inhibitor-free. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | 2M aqueous solution for workup. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | For initial quenching. |

| Ethyl Acetate | 141-78-6 | 88.11 | - | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | Drying agent. |

Mandatory Safety Precautions

-

Anhydrous Conditions : Grignard reagents are potent bases and react violently with protic sources, including water and alcohols.[2][5] All glassware must be rigorously dried (flame-dried or oven-dried at >120°C for several hours) and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[9][10]

-

Flammability : Ethereal solvents like THF are extremely flammable and can form explosive peroxides.[11][12] Always work in a certified chemical fume hood, away from any potential ignition sources.

-

Exothermic Reaction : The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[11][12] Maintain controlled addition rates and have an ice-water bath readily available to manage the reaction temperature.[11]

-

Personal Protective Equipment (PPE) : Wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves at all times.[12][13] Nitrile gloves offer dexterity but are combustible; consider wearing Nomex or other fire-resistant gloves when handling the Grignard reagent directly.[12][13]

Step-by-Step Synthesis Procedure

Part A: Preparation of 4-Chlorophenylmagnesium Bromide

-

Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a 100 mL pressure-equalizing dropping funnel.

-

Under a positive flow of inert gas, add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask.

-

Add 20 mL of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.0 eq.) in 50 mL of anhydrous THF.

-

Add ~5 mL of the halide solution from the dropping funnel to the magnesium suspension. Initiation is indicated by the disappearance of the brown iodine color and the onset of gentle bubbling or reflux.[14] If the reaction does not start, gentle warming with a heat gun may be required.

-

Once initiated, add the remaining halide solution dropwise at a rate sufficient to maintain a steady but controlled reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey-brown solution is the Grignard reagent.

Part B: Grignard Addition

-

In a separate flame-dried 500 mL flask under an inert atmosphere, dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq.) in 80 mL of anhydrous THF.

-

Cool this solution to 0°C using an ice-water bath.

-

Slowly add the freshly prepared Grignard reagent from Part A to the cooled ketone solution via a cannula or dropping funnel over 30-45 minutes. Maintain the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 2-3 hours.

Part C: Workup, Deprotection, and Purification

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[15] This will hydrolyze the excess Grignard reagent.

-

To achieve deprotection, add 100 mL of 2M HCl solution and stir vigorously for 1 hour at room temperature. Monitor the reaction by TLC until the protected intermediate is consumed.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Combine all organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.[1]

Caption: The Grignard reaction mechanism for this synthesis. (Note: Generic structures are used to illustrate the mechanism steps as precise intermediate images are not available)

Expected Results and Characterization

Following this protocol, the expected yield of the purified product should be in the range of 70-85%. The final product, this compound, is a white to off-white solid.

| Property | Value | Source(s) |

| CAS Number | 36716-71-9 | [1][16][17][18] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [1][16][17][18] |

| Molecular Weight | 224.68 g/mol | [1][16][17][18] |

| Appearance | White to off-white solid | [1][16] |

| Melting Point | 133-135 °C | [1] |

Troubleshooting and Field-Proven Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |